1,4-二甲基-2,5-二硝基苯

描述

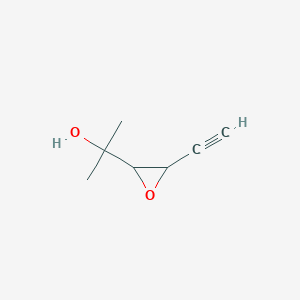

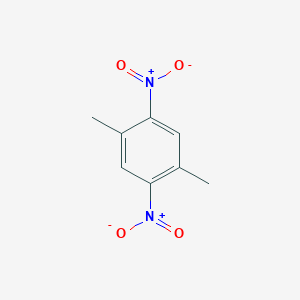

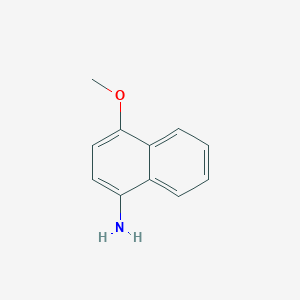

“1,4-Dimethyl-2,5-dinitrobenzene” is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 g/mol . The IUPAC name for this compound is 1,4-dimethyl-2,5-dinitrobenzene .

Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-2,5-dinitrobenzene” includes two nitro groups (NO2) and two methyl groups (CH3) attached to a benzene ring . The InChI representation of the molecule is InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “1,4-Dimethyl-2,5-dinitrobenzene” are not available, similar compounds like 1,2- and 1,4-dimethoxybenzene undergo regioselective dinitration involving a single electron transfer (SET) process .

Physical And Chemical Properties Analysis

“1,4-Dimethyl-2,5-dinitrobenzene” has a molecular weight of 196.16 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 91.6 Ų .

科学研究应用

化学反应和分子研究

硝基迁移:1,4-二甲基-2,5-二硝基苯在重芳香化过程中发生显著的化学转化,其中一个硝基在重芳香化过程中迁移。这个反应展示了该化合物的反应性和在研究硝化机制中的实用性 (Fischer & Iyer, 1980)。

自由基阴离子中的电荷定位:对1,4-二甲基-2,5-二硝基苯的自由基阴离子进行了研究,以了解其电荷定位特性。这些发现对于理解有机分子中的电子转移过程至关重要 (Telo et al., 2011)。

硝化反应的区域选择性:对类似化学结构(如二烷氧基苯)的硝化研究为了解这类反应的区域选择性提供了见解,这可以应用于理解1,4-二甲基-2,5-二硝基苯在类似情境中的行为 (Shopsowitz et al., 2011)。

阴离子自由基的ESR研究:对1,4-二硝基苯阴离子自由基进行的电子自旋共振(ESR)研究深入揭示了分子的磁性质和自旋密度分布,这对于理解1,4-二甲基-2,5-二硝基苯在类似条件下的行为至关重要 (Parrish et al., 1973)。

与其他化学物质的相互作用

与亲核试剂的反应性:研究了1,4-二甲基-2,5-二硝基苯与各种亲核试剂(包括亚硫酸盐离子)的相互作用,以了解其化学反应性和σ-加合物的形成。这些研究对于开发新的合成途径和理解反应机制至关重要 (Crampton & Greenhalgh, 1985)。

光谱分析:快速扫描分光光度法已被用于研究1,4-二甲基-2,5-二硝基苯与氢氧根离子和甲氧根离子的相互作用。这些研究揭示了瞬态有色络合物的形成,为化学合成和分析提供了宝贵的数据 (Hasegawa, 1973, 1974)。

高级应用

锂封装:1,4-二甲基-2,5-二硝基苯已被用于合成用于锂封装的氮杂环。这展示了其在开发先进材料和化学传感器方面的潜在用途 (Bazzicalupi et al., 1996)。

有机金属化合物和配体前体:该化合物在有机金属结构和配体前体的制备中发挥了重要作用,展示了其在复杂化学合成和新化合物开发中的实用性 (Dahrouch et al., 2001)。

安全和危害

While specific safety and hazard information for “1,4-Dimethyl-2,5-dinitrobenzene” is not available, similar compounds are considered hazardous. They may cause damage to organs through prolonged or repeated exposure . They are fatal if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

属性

IUPAC Name |

1,4-dimethyl-2,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJZOFDOLIPFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498989 | |

| Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-2,5-dinitrobenzene | |

CAS RN |

712-32-3 | |

| Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 1,4-Dimethyl-2,5-dinitrobenzene play in studying Charge-Transfer (CT) interactions?

A: While 1,4-Dimethyl-2,5-dinitrobenzene and 1,4-Dimethoxy-2,5-dimethylbenzene alone don't show significant CT complexation, their incorporation into a [2.2]paracyclophane structure leads to strong CT absorptions []. This demonstrates the impact of conformational restriction and enforced proximity within the paracyclophane structure on facilitating CT interactions between the electron-rich dimethoxybenzene moiety (donor) and the electron-deficient dinitrobenzene moiety (acceptor) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)